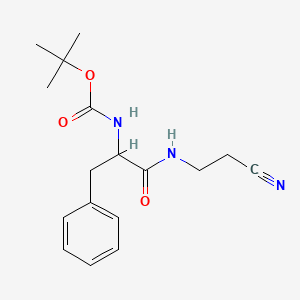
2-(2-Chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H15ClO3S2 It is a derivative of benzenesulfonate and contains both chloroethyl and sulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-chloroethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then treated with a thiol reagent to introduce the sulfanyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonate group, yielding simpler derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted ethyl sulfanyl derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include simpler hydrocarbons and alcohols.
Applications De Recherche Scientifique
2-(2-Chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate involves its interaction with nucleophiles and electrophiles. The chloroethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfanyl group can participate in redox reactions, altering the compound’s reactivity and stability. These interactions are crucial in its applications in organic synthesis and medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate: Similar structure but contains a hydroxyethoxy group instead of a chloroethyl group.
2-(2-Thienyl)ethyl 4-methylbenzenesulfonate: Contains a thienyl group, offering different reactivity and applications.
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate is unique due to its combination of chloroethyl and sulfanyl groups, which provide distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
5441-66-7 |
|---|---|
Formule moléculaire |
C11H15ClO3S2 |
Poids moléculaire |
294.8 g/mol |
Nom IUPAC |
2-(2-chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H15ClO3S2/c1-10-2-4-11(5-3-10)17(13,14)15-7-9-16-8-6-12/h2-5H,6-9H2,1H3 |
Clé InChI |
ZYALFRBDRSGXJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCSCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
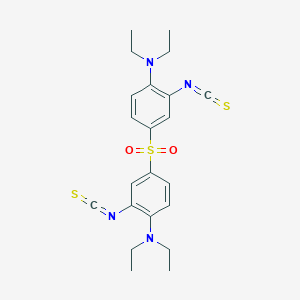
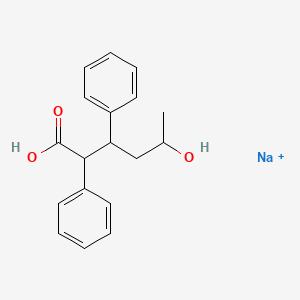
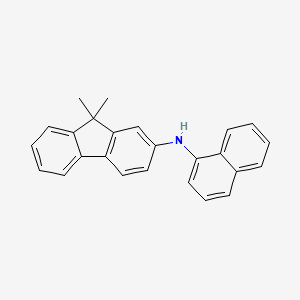
![2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14000046.png)
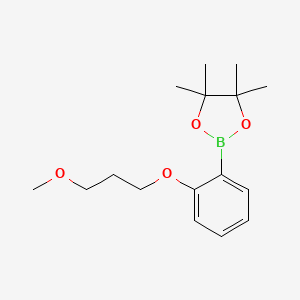
![4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine](/img/structure/B14000050.png)
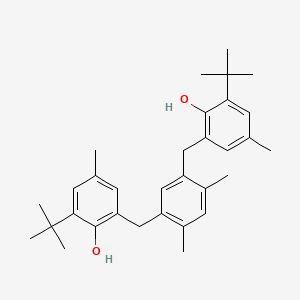
![[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)](/img/structure/B14000072.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxy-aniline](/img/structure/B14000074.png)
